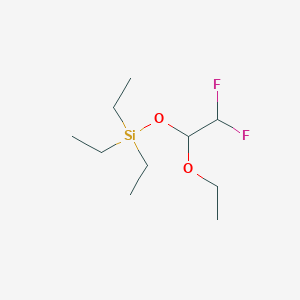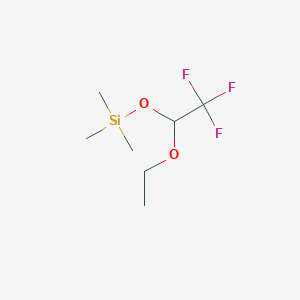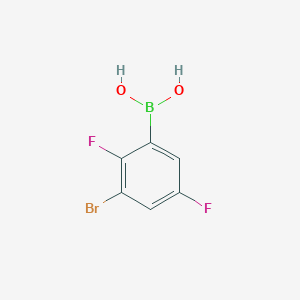
(3-Bromo-2,5,6-trifluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,5,6-trifluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and three fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromo-2,5,6-trifluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters rather than boronic esters . Another common method is hydroboration, where a B–H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: In industrial settings, the production of boronic acids often involves large-scale hydroboration reactions followed by oxidation or other functional group transformations. The use of stable boronic ester moieties has expanded the scope of boron chemistry, allowing for more efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-2,5,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding borane or boronate ester.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include phenylboronic acids, boronate esters, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3-Bromo-2,5,6-trifluorophenyl)boronic acid is utilized in several scientific research applications:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, enabling the formation of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which (3-Bromo-2,5,6-trifluorophenyl)boronic acid exerts its effects involves the formation of boronate complexes with various substrates. These complexes can undergo transmetalation, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds. This process is central to the Suzuki–Miyaura coupling reaction .
Comparación Con Compuestos Similares
(3-Bromo-2-fluoro-5-nitrobenzoic acid): Similar in structure but with different substituents, leading to varied reactivity and applications.
(3-Bromo-2-isopropoxy-5-formylphenylboronic acid): Another boronic acid derivative with distinct functional groups that influence its chemical behavior.
Uniqueness: (3-Bromo-2,5,6-trifluorophenyl)boronic acid is unique due to its trifluoromethyl groups, which impart high electronegativity and influence its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
(3-bromo-2,5,6-trifluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNLGQKHOBDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Br)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrF3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)



![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)







